Dodecane, 6-pentyl

Description

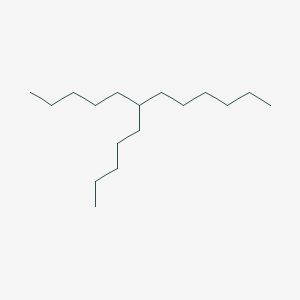

Structure

2D Structure

3D Structure

Properties

CAS No. |

193072-77-4 |

|---|---|

Molecular Formula |

C17H36 |

Molecular Weight |

240.5 g/mol |

IUPAC Name |

6-pentyldodecane |

InChI |

InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3 |

InChI Key |

CVUQKLJOBRFJKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCC)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Catalytic Synthesis Pathways of Branched Alkanes

Catalysis is fundamental to the efficient production of branched alkanes. Catalytic pathways offer routes that are more energy-efficient and selective than thermal cracking alone. These methods can be broadly categorized into homogeneous and heterogeneous catalysis, each employing distinct mechanisms to facilitate the formation of the desired molecular structures.

Homogeneous Catalysis for Carbon-Carbon Bond Formation

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. ustc.edu.cn This allows for high selectivity as the active sites of the catalyst are readily accessible. ustc.edu.cn Recent advancements have focused on the functionalization of inert C(sp³)–H bonds in alkanes to forge new carbon-carbon bonds. mdpi.com

One strategy involves the use of transition-metal catalysts, such as rhodium or iridium complexes, which can activate C–H bonds. mdpi.comresearchgate.net For instance, dirhodium catalysts have been used to mediate carbene insertion into alkane C–H bonds. researchgate.net Another modern approach combines nickel and photoredox catalysis to achieve direct cross-coupling between unactivated C(sp³)–H bonds and partners like chloroformates, enabling the formation of C-C bonds under mild conditions. unimi.it These methods represent powerful tools for constructing complex organic molecules from simple alkane feedstocks. unimi.it

The table below summarizes representative homogeneous catalytic systems for alkane functionalization.

| Catalyst System | Reaction Type | Reactants | Key Features |

| Rhodium dicarboxylate | Carbene C-H Insertion | Alkane + Diazo compound | Forms C-C bond directly, moderate yields. researchgate.net |

| Iridium-based pincer complexes | Alkane Dehydrogenation | Alkanes | Part of tandem systems for alkane metathesis. nih.gov |

| Nickel/Photoredox (Ir catalyst) | C(sp³)-H Cross-Coupling | Alkane + Chloroformate | Forms esters directly from alkanes under mild conditions. unimi.it |

| Soluble Metal Halides | Methylative Homologation | Methanol (B129727) + Lighter Alkanes | Upgrades low-value alkanes to more valuable branched products. nih.gov |

Heterogeneous Catalytic Systems in Alkane Branching Reactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. ustc.edu.cn This configuration is highly favored in industrial applications due to the ease of separating the catalyst from the product stream. ustc.edu.cn These systems are the backbone of petroleum refining, where they are used to convert linear alkanes into branched isomers (isomerization) and to build larger molecules (alkylation).

Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement, are crucial for these processes. nih.gov A tandem approach, where an alkane is first dehydrogenated to an olefin intermediate on a metal site before undergoing rearrangement on an acid site, is a common mechanism. google.com

Zeolite-Based Catalysts in Isomerization and Alkylation

Zeolites are crystalline aluminosilicates with a porous, three-dimensional structure containing catalytically active Brønsted acid sites. researchgate.net Their well-defined pore structures impart shape selectivity, making them highly effective catalysts for producing branched alkanes. researchgate.netmdpi.com They are widely used industrially for isomerization, alkylation, and cracking. jeeng.netplymouth.ac.uk

The hydroisomerization of long-chain n-alkanes into branched isomers is a key process for improving the cold-flow properties of diesel and jet fuels. This reaction is typically carried out on bifunctional catalysts containing a noble metal (e.g., Platinum) supported on a zeolite. mdpi.com The size and geometry of the zeolite pores play a critical role in product distribution. For example, 10-membered ring zeolites like ZSM-5 tend to produce monobranched isomers, while larger 12-membered ring zeolites such as Beta and USY can yield more highly branched structures. mdpi.commdpi.com The acidity of the zeolite must be carefully optimized; excessively strong acid sites can lead to undesirable cracking reactions, breaking the carbon chain into smaller fragments. jeeng.net

The table below compares various zeolite catalysts used in alkane isomerization.

| Zeolite Catalyst | Zeolite Type | Key Characteristics | Typical Application & Performance |

| Pt/H-Beta | Large-pore (12-MR) | High acidity, 3D pore structure. | Hydroisomerization of n-hexadecane; can achieve high isomer yields (e.g., 76%) but prone to cracking if acidity is too high. mdpi.com |

| Pt/ZSM-5 | Medium-pore (10-MR) | Shape-selective channels, strong acid sites. | Favors monobranched isomers; used to improve octane (B31449) number. mdpi.commdpi.com |

| Pt/H-Mordenite | Large-pore (12-MR) | One-dimensional pore structure, strong acidity. | Active for isomerization and cracking, but linear pores can cause diffusion limitations. mdpi.com |

| Ni/Pd on MFI | Medium-pore (10-MR) | Inverse relationship between temperature and isomer yield. | n-hexane isomerization, achieving 44 wt% yield and 93% selectivity at optimal metal loading. jeeng.net |

| Pt/SAPO-11 | Medium-pore | Mild acidity, non-interconnected pores. | High selectivity for monobranched isomers, minimizing cracking. |

Metal-Organic Frameworks (MOFs) and Nanocatalysts

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable pore sizes and high surface areas make them promising candidates for heterogeneous catalysis. nih.govacs.org While zeolites have long dominated the field, MOFs offer new possibilities for designing catalysts with precisely controlled active sites.

MOFs can be used as catalysts for a variety of organic transformations, including C-C bond-forming reactions like the Henry reaction. nih.gov More relevant to alkane functionalization, specific MOFs have been designed to perform challenging reactions with high selectivity. For example, a zirconium-based MOF with Zr-H active sites has been shown to catalytically borylate alkanes. researchgate.net This reaction proceeds with exceptional regioselectivity, targeting the terminal methyl group of n-pentane with over 98% selectivity. researchgate.net This functionalization provides a handle for further synthetic transformations. Nanocatalysts, such as metal nanoparticles embedded within MOFs or other supports, are also an active area of research for hydrocarbon transformations, including oxidation and hydrogenation. mdpi.com

| Catalyst System | Catalyst Type | Reaction | Key Findings |

| Zr-BTC-H | MOF | Alkane Borylation | Selectively borylates the terminal methyl group of n-alkanes (e.g., n-pentane) with >98% selectivity. researchgate.net |

| Co-MOF | MOF | Olefin Oxidation | Active for the oxidation of cyclohexene (B86901) to various products. mdpi.com |

| Cu(II)-based MOF | MOF | Henry Reaction | Catalyzes C-C bond formation between benzaldehyde (B42025) and nitromethane. nih.gov |

| Pd in Zr-MOF | Nanoparticles in MOF | C-C Coupling Reactions | Active for Heck, Sonogashira, and Suzuki coupling reactions. nih.gov |

Stereoselective and Regioselective Synthetic Approaches

Selectivity is a critical concept in chemical synthesis. Regioselectivity refers to the preference for bond formation at one position over another, leading to specific constitutional isomers. researchgate.net Stereoselectivity refers to the preference for the formation of one stereoisomer over others. ethz.ch

In the context of branched alkane synthesis, regioselectivity determines the position of the branches along the main chain. Catalytic hydroisomerization over zeolites is a prime example of a regioselective process. The shape-selective nature of zeolite pores can favor the formation of certain isomers while restricting the formation of others. mdpi.com For instance, the synthesis of triptane (a highly branched C7 alkane) from methanol can be achieved with high selectivity using certain solid acid catalysts. nih.gov Similarly, a Zr-MOF catalyst demonstrates remarkable regioselectivity by functionalizing only the terminal position of linear alkanes. researchgate.net

Stereoselectivity becomes important when chiral centers are created. The compound Dodecane (B42187), 6-pentyl is achiral, so its direct synthesis does not involve stereochemical control. However, for the synthesis of many other branched alkanes that are chiral, stereoselective methods are essential. These approaches often involve the use of chiral catalysts or auxiliaries to guide the reaction toward the formation of a single enantiomer or diastereomer. unimi.itethz.ch Phase-transfer-catalyzed asymmetric alkylation is one such advanced method for producing chiral β-branched α-amino acids, which demonstrates the principles that could be applied to the synthesis of complex chiral hydrocarbons. organic-chemistry.org

Non-Catalytic Chemical Synthesis Routes

While catalytic methods are ideal for large-scale industrial production, they often yield a mixture of products. For the unambiguous synthesis of a specific, structurally pure branched alkane like Dodecane, 6-pentyl, classical, non-catalytic organic synthesis provides a precise, albeit more laborious, alternative. plymouth.ac.uk

These routes rely on well-established carbon-carbon bond-forming reactions to construct the desired carbon skeleton step-by-step. A common and powerful strategy involves the use of organometallic reagents, particularly Grignard reagents (R-MgX). plymouth.ac.ukmasterorganicchemistry.com A retrosynthetic analysis of this compound (C17H36) suggests it could be assembled from smaller fragments. For example, a Grignard reagent like pentylmagnesium bromide could be added to a ketone such as 6-dodecanone. This addition reaction forms a tertiary alcohol. masterorganicchemistry.com The final step would be the removal of the hydroxyl group, typically through a two-step dehydration-hydrogenation sequence, to yield the target alkane. plymouth.ac.uk

Other classical C-C bond-forming reactions that can be employed include the Wurtz reaction or coupling reactions involving organocuprates (Gilman reagents), which are particularly effective for coupling alkyl halides. stackexchange.commsu.edu These methods offer unparalleled control in building complex hydrocarbon structures with defined branching for use as analytical standards or for fundamental property studies. plymouth.ac.uk

Grignard Reagent-Mediated Carbon Chain Elongation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, making them a cornerstone in the synthesis of complex organic molecules, including branched alkanes like 6-pentyldodecane. leah4sci.comorganic-chemistry.org The general principle involves the reaction of an organomagnesium halide (R-MgX) with an electrophilic carbonyl carbon of an aldehyde or ketone. leah4sci.comorganic-chemistry.org This addition reaction results in the formation of a new carbon-carbon bond and, after acidic workup, yields an alcohol. leah4sci.comlibretexts.org

The synthesis of a precursor to 6-pentyldodecane can be envisioned through the reaction of a pentyl magnesium halide (e.g., pentylmagnesium bromide) with a suitable dodecanal (B139956) or a ketone. For instance, the reaction of pentylmagnesium bromide with heptan-2-one would yield a tertiary alcohol. Subsequent dehydration of this alcohol would produce a mixture of alkenes, which can then be hydrogenated to the desired 6-pentyldodecane. plymouth.ac.uk

A general scheme for this type of synthesis is as follows:

Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the Grignard reagent. leah4sci.com

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of a ketone or aldehyde. pressbooks.pub For example, reacting a C5 Grignard reagent with a C12 ketone, or a C7 Grignard with a C10 ketone, could be potential routes.

Hydrolysis: Addition of a dilute acid protonates the resulting alkoxide to form an alcohol. libretexts.org

Dehydration and Hydrogenation: The alcohol is then dehydrated to an alkene, which is subsequently reduced to the corresponding alkane. plymouth.ac.uk

The choice of the starting carbonyl compound and Grignard reagent determines the branching pattern of the final alkane. libretexts.org

Table 1: Examples of Grignard Reactions for Alcohol Precursor Synthesis

| Grignard Reagent | Carbonyl Compound | Intermediate Alcohol Product |

| Pentylmagnesium Bromide | Heptan-2-one | 2-Methyl-2-heptyl-pentan-1-ol |

| Heptylmagnesium Bromide | Pentan-2-one | 2-Pentyl-2-heptyl-ethan-1-ol |

| Ethylmagnesium Bromide | 6-Undecanone | 6-Ethyl-6-undecanol |

This table presents hypothetical reaction combinations that could lead to precursors for branched alkanes.

Wittig and Related Olefination Reactions in Branched Alkane Precursor Synthesis

The Wittig reaction and its variations provide a powerful method for the synthesis of alkenes with a high degree of control over the location of the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org This is particularly useful for creating unsaturated precursors to branched alkanes like 6-pentyldodecane. The reaction involves a phosphorus ylide (Wittig reagent) reacting with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org

To synthesize a precursor for 6-pentyldodecane, one could react a C5-containing phosphonium (B103445) ylide with a C12 aldehyde or ketone, or a C12-containing ylide with a C5 carbonyl compound. The resulting alkene can then be hydrogenated to the final alkane.

The general steps for a Wittig synthesis are:

Preparation of the Phosphonium Salt: An alkyl halide is reacted with triphenylphosphine (B44618). libretexts.org

Formation of the Ylide: A strong base is used to deprotonate the phosphonium salt, forming the ylide. libretexts.org

Olefination: The ylide reacts with a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. libretexts.orgorganic-chemistry.org

The stereoselectivity of the Wittig reaction (i.e., the formation of E or Z isomers) can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgacs.org For the synthesis of a saturated alkane like 6-pentyldodecane, the stereochemistry of the alkene precursor is irrelevant as it is removed during the final hydrogenation step.

Table 2: Potential Wittig Reaction Strategies for 6-Pentyldodecane Precursors

| Phosphonium Ylide | Carbonyl Compound | Alkene Product |

| (Pentylidene)triphenylphosphorane | Heptanal | Dodec-6-ene |

| (Heptylidene)triphenylphosphorane | Pentaldehyde | Dodec-5-ene |

This table illustrates hypothetical Wittig reaction pairings for the synthesis of unsaturated precursors to 6-pentyldodecane.

Reductive Processes for Saturated Hydrocarbon Formation

The final step in many syntheses of alkanes, including 6-pentyldodecane, from unsaturated or oxygenated precursors is a reduction process. byjus.com Catalytic hydrogenation is a widely used and efficient method for this transformation. ineratec.delumenlearning.com This reaction involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. lumenlearning.com

Commonly used catalysts for hydrogenation include palladium, platinum, and nickel. libretexts.org Palladium on carbon (Pd/C) is a frequently employed catalyst for the hydrogenation of alkenes to alkanes. masterorganicchemistry.com The reaction is typically carried out by dissolving the unsaturated compound in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure. masterorganicchemistry.com

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen and the unsaturated molecule onto the surface of the metal catalyst. libretexts.orgmasterorganicchemistry.com The hydrogen atoms are then added to the same side of the double bond (syn-addition). masterorganicchemistry.com

Other reductive methods can also be employed. For example, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can reduce ketones directly to alkanes, potentially bypassing the need for alcohol formation and dehydration. stackexchange.com

Direct Synthesis from Renewable Feedstocks

The production of alkanes from renewable biomass sources is a key area of research for the development of sustainable fuels and chemicals.

Hydrodeoxygenation of Biomass-Derived Intermediates

Hydrodeoxygenation (HDO) is a crucial process for converting highly oxygenated biomass-derived molecules into hydrocarbons. nih.govaalto.fi This process involves the removal of oxygen atoms from a molecule through a reaction with hydrogen, typically over a heterogeneous catalyst. mdpi.com

Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be broken down into smaller, oxygenated platform chemicals. udel.edu These intermediates can then be subjected to HDO to produce alkanes. For example, furfural (B47365) and 5-hydroxymethylfurfural, derived from C5 and C6 sugars respectively, are key platform molecules. udel.edu

The synthesis of branched alkanes like 6-pentyldodecane from biomass can be achieved through various catalytic strategies that promote C-C coupling reactions followed by HDO. researchgate.net Bifunctional catalysts, possessing both acidic sites for dehydration and metal sites for hydrogenation, are often employed. nih.gov

Table 3: Catalysts and Conditions for HDO of Biomass Derivatives

| Catalyst | Feedstock | Product Type | Reference |

| Pt/NbOPO₄ | Raw woody biomass | Liquid alkanes | nih.gov |

| NiMo/alumina (B75360) | Biomass pyrolysis oil | Hydrocarbons | mdpi.com |

| ReOx-Pd/CeO₂ | Sugar alcohols | Platform chemicals | sc.edu |

This table summarizes examples of catalysts used in the hydrodeoxygenation of various biomass-derived materials.

Acetone (B3395972) Self-Condensation and Subsequent Processing

Acetone, which can be produced from the fermentation of biomass (e.g., in the acetone-butanol-ethanol or ABE process), serves as a valuable building block for the synthesis of branched alkanes. rsc.orggreencarcongress.com The self-condensation of acetone, followed by hydrogenation and hydrodeoxygenation, can lead to the formation of a range of branched hydrocarbons, including those in the diesel and gasoline range. rsc.orggreencarcongress.com

The process typically involves a dual-bed catalyst system. rsc.orggreencarcongress.com In the first stage, acetone undergoes self-condensation reactions (aldol condensation) to form larger ketones and alcohols, such as diacetone alcohol, mesityl oxide, and isophorone. rsc.orgrsc.org In the second stage, these oxygenated intermediates are hydrodeoxygenated to produce branched alkanes. rsc.orgrsc.org A study demonstrated the direct synthesis of C6-C15 branched alkanes with a high carbon yield of approximately 80% using a Pd-modified MgAl-hydrotalcite catalyst for the condensation step and a Pd/H-β catalyst for the HDO step. rsc.orggreencarcongress.comrsc.org

The distribution of the final alkane products can be tuned by adjusting the reaction conditions. osti.gov This method offers a promising route for producing drop-in hydrocarbon fuels from renewable resources. greencarcongress.com

Isomerization Processes and Mechanisms Relevant to this compound

Isomerization is a key process in petroleum refining used to convert linear alkanes into their more valuable branched isomers, which have higher octane numbers. tsijournals.comwalshmedicalmedia.com While direct synthesis is often preferred for a specific isomer like 6-pentyldodecane, understanding isomerization mechanisms is relevant as it can be a competing reaction or a potential route from linear dodecane.

The isomerization of n-alkanes is typically catalyzed by bifunctional catalysts that possess both acidic and metallic sites. tandfonline.comntnu.notandfonline.com The reaction proceeds through a carbenium ion mechanism. tandfonline.comtandfonline.com

The general mechanism for alkane isomerization on a bifunctional catalyst is as follows:

Dehydrogenation: The linear alkane is first dehydrogenated on a metallic site (e.g., platinum) to form an alkene. ntnu.no

Protonation: The alkene then migrates to an acidic site (e.g., on an alumina or zeolite support) where it is protonated to form a carbenium ion. ntnu.no

Skeletal Isomerization: The carbenium ion undergoes rearrangement to a more stable, branched carbenium ion.

Deprotonation: The branched carbenium ion loses a proton to form a branched alkene.

Hydrogenation: The branched alkene migrates back to a metallic site and is hydrogenated to the final branched alkane. ntnu.no

The reaction conditions, particularly temperature, play a crucial role. Low temperatures thermodynamically favor the formation of highly branched isomers, but higher temperatures are often required to achieve sufficient reaction rates. tandfonline.comtandfonline.com This creates a challenge in optimizing the process to maximize the yield of desired branched products while minimizing side reactions like cracking. tandfonline.com In a simulation of a hydrotreated vegetable oil production process, it was assumed that 10% of n-heptadecane and n-octadecane were isomerized to 6-pentyldodecane and 8-propylpentadecane, respectively, to improve the cold flow properties of the fuel. researchgate.netscribd.com

Acid-Catalyzed Alkane Isomerization

Acid-catalyzed isomerization is a cornerstone of petroleum refining, aimed at converting linear or lightly branched alkanes into more highly branched isomers, which possess higher octane ratings. This process is typically carried out over bifunctional catalysts, which have both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for skeletal rearrangement). The general mechanism involves the formation of a carbocation intermediate, which is prone to rearrangement to a more stable carbocation, followed by the formation of the isomerized alkane.

While specific studies on the acid-catalyzed isomerization of 6-pentyldodecane as the starting material are scarce, it is known to be a product of the isomerization of other heptadecane (B57597) (C₁₇H₃₆) isomers. In simulations of hydrotreated vegetable oil (HVO) production, it has been assumed that a fraction of C₁₇H₃₆ can isomerize into 6-pentyldodecane. researchgate.net This suggests that under typical isomerization conditions, a complex equilibrium mixture of C₁₇H₃₆ isomers, including 6-pentyldodecane, would be expected.

The process of hydroisomerization of long-chain n-alkanes, such as n-heptadecane, generally proceeds through a series of steps:

Dehydrogenation of the alkane on a metal site (e.g., Platinum) to form an alkene.

Protonation of the alkene on an acid site (e.g., a zeolite) to form a carbocation.

Skeletal rearrangement of the carbocation via hydride and alkyl shifts to form more stable, branched carbocations.

Deprotonation of the branched carbocation to form a branched alkene.

Hydrogenation of the branched alkene on the metal site to yield the final branched alkane.

The stability of the carbocation intermediates plays a crucial role in determining the product distribution. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. Therefore, rearrangements that lead to the formation of a more stable carbocation are favored. In the context of 6-pentyldodecane, which already possesses a tertiary carbon at the 6-position, further isomerization would likely lead to other C₁₇H₃₆ isomers with different branching patterns.

Table 1: General Conditions for Acid-Catalyzed Alkane Isomerization

| Parameter | Typical Range | Catalyst Examples |

| Temperature | 200-400 °C | Pt/ZSM-22, Pt/SAPO-11, Ni-PTA/Al₂O₃ |

| Pressure | 1-10 MPa | |

| Catalyst Type | Bifunctional (Metal/Acid) |

This table presents generalized conditions for alkane isomerization and not specific data for 6-pentyldodecane.

Rearrangement Reactions in Hydrocarbon Mixtures

Rearrangement reactions are fundamental to the chemistry of hydrocarbons, particularly in the presence of acid catalysts. These reactions involve the migration of an alkyl group or a hydrogen atom (as a hydride ion) from one carbon atom to another within a carbocation intermediate. This process allows for the interconversion of different structural isomers.

For a highly branched alkane like 6-pentyldodecane, rearrangement reactions within a hydrocarbon mixture under acidic conditions would lead to a variety of other C₁₇H₃₆ isomers. The driving force for these rearrangements is the attainment of a thermodynamically more stable mixture of isomers. The specific products formed would depend on the reaction conditions, including temperature, pressure, and the nature of the catalyst.

Carbocation rearrangements are typically very fast and can lead to a complex mixture of products. The key types of rearrangements are:

Hydride shifts: The migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center.

Alkyl shifts: The migration of an alkyl group with its bonding electrons to an adjacent carbocation center.

These shifts generally occur to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation). In a complex molecule like 6-pentyldodecane, a multitude of such shifts are possible, leading to a wide array of structural isomers. For instance, the pentyl or hexyl groups could potentially rearrange along the dodecane backbone.

In the broader context of hydrocarbon processing, such as catalytic cracking, long-chain alkanes undergo fragmentation and rearrangement simultaneously. While 6-pentyldodecane is a saturated alkane and thus relatively stable, under severe cracking conditions, it would not only isomerize but also break down into smaller alkanes and alkenes.

Table 2: Potential Isomeric Products from Rearrangement of a C₁₇H₃₆ Alkane

| Isomer Type | Example Compound Name |

| Monomethyl-branched | 2-Methylhexadecane |

| Dimethyl-branched | 2,3-Dimethylpentadecane |

| Ethyl-branched | 3-Ethyldecane |

| Propyl-branched | 8-Propylpentadecane researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-pentyldodecane. nist.gov It provides precise information about the chemical environment of each carbon and hydrogen atom, allowing for a complete assignment of the molecular structure. fiveable.me

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-pentyldodecane would be characterized by signals in the typical alkane region (approximately 0.8-1.7 ppm). msu.edu The terminal methyl (CH₃) groups of the dodecyl and pentyl chains would exhibit triplet signals around 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups along the chains would produce a complex, overlapping multiplet pattern in the 1.2-1.4 ppm range. The methine (CH) proton at the C6 position, where the pentyl group is attached, would appear as a multiplet at a slightly downfield-shifted position, likely around 1.5-1.7 ppm, due to its tertiary nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. masterorganicchemistry.com For 6-pentyldodecane, due to its symmetry, several pairs of carbon atoms would be chemically equivalent. The chemical shifts for alkanes generally fall within a range of about 5 to 60 ppm. uobasrah.edu.iq The terminal methyl carbons are expected to resonate at the most upfield positions (around 14 ppm). The methylene carbons would appear in the range of 22-35 ppm, with their specific shifts influenced by their proximity to the branch point. The methine carbon at the C6 position would be the most downfield-shifted signal, anticipated to be in the range of 35-45 ppm.

DEPT and INEPT: Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are advanced NMR pulse sequences that provide information about the multiplicity of carbon signals (CH, CH₂, CH₃). jeol.comjeol.comacs.org These techniques are invaluable for distinguishing between the different types of carbon atoms in the complex spectrum of a long-chain branched alkane. dbkgroup.org

DEPT-90: This experiment would exclusively show the signal for the methine (CH) carbon at the C6 position.

DEPT-135: This experiment would display positive signals for the methine (CH) and methyl (CH₃) carbons, and negative signals for the methylene (CH₂) carbons.

By combining the information from standard ¹³C NMR and DEPT/INEPT spectra, a complete and unambiguous assignment of all carbon resonances in 6-pentyldodecane can be achieved. jeol.com

Predicted ¹³C NMR Chemical Shifts for 6-Pentyldodecane

| Carbon Atom | Multiplicity | Predicted Chemical Shift (ppm) |

| C1, C1' | CH₃ | ~14.1 |

| C2, C2' | CH₂ | ~22.7 |

| C3, C3' | CH₂ | ~31.9 |

| C4, C4' | CH₂ | ~29.7 |

| C5, C5' | CH₂ | ~33.5 |

| C6 | CH | ~38.0 |

| C7, C11 | CH₂ | ~27.5 |

| C8, C10 | CH₂ | ~29.3 |

| C9 | CH₂ | ~22.6 |

| C12 | CH₃ | ~14.1 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 6-pentyldodecane, COSY would show correlations between adjacent protons along the carbon chains, helping to trace the connectivity of the dodecyl and pentyl fragments and confirm their attachment at the C6 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. ustc.edu.cn This is particularly useful for assigning the proton signals that are heavily overlapped in the 1D spectrum. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduscience.gov This technique is crucial for piecing together the entire carbon skeleton. For instance, the methine proton at C6 would show HMBC correlations to carbons C4, C5, C7, C4', and C5', definitively establishing the branching point.

The combined application of these 2D NMR methods allows for a step-by-step assembly of the molecular structure of 6-pentyldodecane, leaving no ambiguity about the atomic connections. ustc.edu.cn

Advanced 1H and 13C NMR Techniques (e.g., DEPT, INEPT)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 6-pentyldodecane (C17H36). wiley.com

Electron Ionization (EI) mass spectrometry is a widely used technique that bombards molecules with high-energy electrons, causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum serves as a unique "molecular fingerprint." researchgate.net For branched alkanes like 6-pentyldodecane, the molecular ion peak (M⁺) at m/z 240 is often weak or absent due to the high degree of fragmentation. uni-saarland.denih.gov The fragmentation pattern is dominated by cleavages at the branching point, as this leads to the formation of more stable secondary carbocations.

Expected Fragmentation Pattern for 6-Pentyldodecane:

Cleavage of the C-C bonds adjacent to the tertiary carbon (C6) is highly favored.

Loss of a hexyl radical (C₆H₁₃) would result in a prominent peak at m/z 155.

Loss of a pentyl radical (C₅H₁₁) would lead to a significant peak at m/z 169.

A series of peaks corresponding to the loss of smaller alkyl fragments (CnH2n+1) would also be observed, typically separated by 14 mass units (CH₂).

The complex fragmentation pattern, while challenging to interpret from first principles, provides a reproducible fingerprint that can be compared to spectral libraries for identification. nih.govacs.org

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomeric structures. researchgate.netacs.orgnih.gov In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. The resulting daughter ion spectrum is characteristic of the structure of the precursor ion.

For 6-pentyldodecane, selecting one of the primary fragment ions (e.g., m/z 169) and inducing further fragmentation would produce a secondary fragmentation pattern. This pattern would be unique to the 6-pentyl isomer and could be used to differentiate it from other C17H36 isomers, such as heptadecane (B57597) or 2-methyldiheptyl ether. nih.govmdpi.com This technique is particularly valuable in complex mixture analysis, where chromatographic separation may be incomplete. frontiersin.org

Electron Ionization (EI) Mass Spectrometry for Molecular Fingerprinting

Vibrational Spectroscopy for Molecular Structure and Conformational Studies

For an alkane like 6-pentyldodecane, the IR spectrum is expected to be relatively simple but informative. orgchemboulder.com

Characteristic IR Absorption Bands for 6-Pentyldodecane:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C-H Stretching | 2850-3000 | Strong absorptions from the numerous CH₂, and CH₃ groups. spcmc.ac.in |

| C-H Bending (Scissoring) | ~1465 | Characteristic of CH₂ groups. spcmc.ac.in |

| C-H Bending (Asymmetric) | ~1450 | Characteristic of CH₃ groups. spcmc.ac.in |

| C-H Bending (Symmetric) | ~1375 | A notable absorption for CH₃ groups. The presence of a branch point can sometimes cause splitting of this band. spcmc.ac.in |

| C-H Rocking | ~720 | A rocking vibration associated with long straight-chain segments (typically four or more CH₂ groups in a row). This band would likely be present for 6-pentyldodecane. orgchemboulder.com |

While IR spectroscopy is excellent for identifying the presence of alkane functional groups, it is less powerful than NMR for determining the specific isomeric structure. uobasrah.edu.iq However, subtle variations in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between different branched alkane isomers. researchgate.net Furthermore, studies in the terahertz region can provide insights into the vibrational dynamics of the C-C chain skeleton. sciengine.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes of functional groups within a molecule. For an alkane such as Dodecane (B42187), 6-pentyl, the spectrum is dominated by C-H and C-C bond vibrations. The presence and nature of branching in the alkane chain can be inferred from specific features in the spectrum. spcmc.ac.inorgchemboulder.com

Detailed research findings indicate that the primary absorptions for branched alkanes arise from C-H stretching and bending vibrations. spcmc.ac.in The C-H stretching vibrations are typically observed in the 3000–2840 cm⁻¹ region. spcmc.ac.in Bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear in the 1485–1340 cm⁻¹ region. spcmc.ac.in Specifically, the asymmetric and symmetric stretching vibrations of the methyl groups occur around 2955 cm⁻¹ and 2870 cm⁻¹, respectively. spcmc.ac.in The scissoring vibration of methylene groups is found near 1465 cm⁻¹, while a characteristic rocking vibration for chains with four or more CH₂ groups in a row appears around 720 cm⁻¹. spcmc.ac.in

The degree of branching can be assessed using an IR spectroscopic branching factor, calculated from the ratio of methylene (CH₂) to methyl (CH₃) group peak heights or absorbances, typically at ~2917-2921 cm⁻¹ and ~2951-2954 cm⁻¹, respectively. researchgate.net A lower CH₂/CH₃ ratio indicates a higher degree of branching. researchgate.net For Dodecane, 6-pentyl, the presence of three terminal methyl groups and a tertiary carbon atom influences this ratio and the fine structure of the C-H bending vibration bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

|---|---|---|---|

| ~2962 - 2951 | Asymmetric C-H Stretch | CH₃ | spcmc.ac.inresearchgate.net |

| ~2926 - 2917 | Asymmetric C-H Stretch | CH₂ | spcmc.ac.inresearchgate.net |

| ~2872 | Symmetric C-H Stretch | CH₃ | spcmc.ac.in |

| ~2855 | Symmetric C-H Stretch | CH₂ | spcmc.ac.in |

| ~1465 | Scissoring (Bending) | CH₂ | spcmc.ac.in |

| ~1460 | Asymmetric Bend | C-CH₃ | spcmc.ac.in |

| ~1375 | Symmetric "Umbrella" Bend | C-CH₃ | spcmc.ac.in |

Raman Spectroscopy for Alkane Chain Vibrations

Raman spectroscopy is highly sensitive to the conformational order and skeletal vibrations of alkane chains, making it a powerful tool for characterizing branched alkanes. shu.ac.ukkln.ac.lk Unlike IR spectroscopy, Raman is particularly effective for observing the non-polar C-C bonds that form the backbone of the molecule.

Research on long-chain branched alkanes has demonstrated that specific low-frequency Raman modes, known as Longitudinal Acoustic Modes (LAM), are directly related to the length of extended all-trans (planar zigzag) segments of the alkane chain. nih.gov For branched alkanes like this compound, studies on similar molecules show that the main chains remain in an extended planar zigzag conformation in the solid state. acs.orgnih.gov The frequency of the LAM peak can be used to determine the length of these straight-chain segments.

Furthermore, Raman spectroscopy can distinguish between linear and branched isomers. aip.org The C-C stretching region (1000–1200 cm⁻¹) and the CH₂ twisting region (~1300 cm⁻¹) are particularly sensitive to conformational disorder introduced by branching. kln.ac.lk The presence of a branch creates unique vibrational signatures that differentiate it from its linear counterpart, n-heptadecane. aip.org Raman spectroscopy has also been successfully employed to identify solid-solid phase transitions in branched alkanes by monitoring changes in band intensities related to crystalline structure and conformational disorder. kln.ac.lk

Table 2: Key Raman Shifts for Alkane Chain Characterization

| Wavenumber Range (cm⁻¹) | Vibration Mode | Significance for this compound | Reference |

|---|---|---|---|

| 100-400 | Longitudinal Acoustic Mode (LAM) | Correlates with the length of extended all-trans chain segments. | nih.govaip.org |

| 1000-1200 | C-C Stretching | Sensitive to conformational changes and branching. The presence of the pentyl group introduces distinct features. | kln.ac.lknih.gov |

| ~1300 | CH₂ Twisting | Indicates conformational disorder, which is higher in branched alkanes compared to linear ones. | kln.ac.lk |

Advanced Chromatographic Separation Techniques

The separation of this compound from complex mixtures, especially from its numerous structural isomers, is a significant analytical challenge that requires high-resolution chromatographic methods.

Optimized Gas Chromatography (GC) for this compound Resolution

Gas chromatography (GC) is the standard method for separating volatile and semi-volatile hydrocarbons. The separation is based on the partitioning of analytes between a stationary phase in a capillary column and a mobile gas phase. For isomers of heptadecane (C₁₇H₃₆), the retention time is highly dependent on the boiling point and the interaction with the stationary phase.

An increase in branching generally lowers the boiling point of an alkane compared to its linear isomer, leading to a shorter retention time on a non-polar column. researchgate.net Therefore, this compound is expected to elute earlier than n-heptadecane. The precise retention time is a key identifier. The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkanes. For this compound, a specific Kovats RI has been experimentally determined.

Table 3: Gas Chromatography Data for this compound

| Parameter | Value | Column Details | Reference |

|---|---|---|---|

| Kovats Retention Index (I) | 1576 | Capillary, Apiezon L, 100°C (isothermal) | nist.gov |

| Molecular Formula | C₁₇H₃₆ | - | nist.govnist.gov |

Optimization of GC methods for resolving C₁₇H₃₆ isomers involves careful selection of the stationary phase, column length, temperature programming, and carrier gas flow rate. nih.govsmolecule.com High-resolution capillary columns with non-polar or semi-polar phases are typically employed to achieve separation between the closely boiling isomers.

Multidimensional Gas Chromatography (GCxGC) for Complex Hydrocarbon Mixture Analysis

For exceedingly complex hydrocarbon mixtures, such as those found in petroleum products, one-dimensional GC may lack the peak capacity to resolve all components. core.ac.uk Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power by employing two columns with different stationary phases connected by a modulator. researchgate.netazom.com

In a typical GCxGC setup for hydrocarbon analysis, a non-polar first-dimension column separates analytes by boiling point, while a polar second-dimension column provides separation based on polarity. shimadzu.com The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, short column for a rapid, secondary separation. This process generates a structured two-dimensional chromatogram where compounds of a similar chemical class (e.g., n-alkanes, branched alkanes, cycloalkanes) group together in distinct regions. gcms.czmosh-moah.de

This technique is exceptionally well-suited for analyzing mixtures containing this compound. It allows for the separation of branched alkanes from both linear alkanes and cyclic hydrocarbons, which may co-elute in a 1D-GC analysis. gcms.cz Research shows that increased branching reduces the retention time in both dimensions for alkanes. researchgate.net The structured nature of the GCxGC plot facilitates the identification of compound classes even when individual components cannot be definitively identified by mass spectrometry alone due to similar fragmentation patterns among isomers. gcms.czmosh-moah.de

Table 4: Typical Column Configuration for GCxGC Analysis of Hydrocarbon Mixtures

| Dimension | Column Phase Type | Separation Principle | Typical Stationary Phase Example | Reference |

|---|---|---|---|---|

| First Dimension (¹D) | (Semi)polar | Boiling Point / Polarity | BPX50 (50% Phenyl Polysilphenylene-siloxane) | dlr.deacs.org |

X-ray Diffraction (XRD) and Crystallographic Analysis of Branched Alkane Solids

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. covalentmetrology.com For branched alkanes, XRD analysis of solid-state samples provides critical insights into their packing behavior, crystal symmetry, and lattice parameters.

The introduction of a branch disrupts the efficient packing observed in linear alkanes, leading to lower melting temperatures and preventing the solid-solid phase transitions that are characteristic of long n-alkanes. nih.govacs.org As the length of the side branch increases, the crystal structure tends to transform to a triclinic form to minimize the surface energy associated with the disruption caused by the branch. nih.govacs.org

Table 5: Illustrative Crystallographic Data for a Related Branched Alkane (C35-C6)

| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) | Reference |

|---|

Note: This data is for a C₃₅ alkane with a central C₆ branch, serving as a model for the crystalline packing of long, centrally-branched alkanes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical studies are fundamental to determining the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for studying the conformational preferences of branched alkanes. The choice of functional is critical, as different functionals can yield varying levels of accuracy.

Studies on a range of linear and branched alkanes have shown that double-hybrid functionals, such as B2GP-PLYP and B2K-PLYP, especially when paired with a dispersion correction, provide conformational energies that are in excellent agreement with high-level benchmark calculations. researchgate.netacs.orgarxiv.orgscispace.com In contrast, popular functionals like B3LYP and PBE tend to overestimate the energies of conformers without a dispersion correction, while the M06 family of functionals can severely underestimate the interaction energies in compact, globular structures. researchgate.netacs.orgcomporgchem.com The application of an empirical dispersion correction to these older functionals often leads to overcorrection and can result in qualitatively incorrect orderings of conformer stabilities. researchgate.netacs.orgarxiv.org

Table 1: Performance of Selected DFT Functionals for Alkane Conformational Energies

| Functional | Type | General Performance for Branched Alkane Conformers |

|---|---|---|

| B3LYP | Hybrid | Tends to overestimate conformer energies; requires dispersion correction. researchgate.netcomporgchem.com |

| PBE | GGA | Overestimates conformer energies without dispersion correction. researchgate.netcomporgchem.com |

| M06 Family | Hybrid Meta-GGA | Severely underestimates gauche-gauche interaction energies. researchgate.netacs.org |

| B2GP-PLYP-D | Double-Hybrid + Dispersion | Renders conformational energies of CCSD(T) quality. researchgate.netacs.orgscispace.com |

| PW6B95 | Hybrid Meta-GGA | Relatively free of deficiencies in predicting geometries and energies. researchgate.netarxiv.org |

This table summarizes general performance trends observed in benchmark studies on various alkane isomers.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies and are used to benchmark other, more computationally efficient methods. researchgate.netacs.orgarxiv.org

For branched alkanes, these calculations are crucial for determining the relative stability of different conformers. For instance, studies on isomers of hexane (B92381) and octane (B31449) have established benchmark energies for various folded and extended structures. researchgate.netresearchgate.net Research on long-chain alkanes like heptadecane (B57597) (C17H36) has shown that beyond a certain chain length (around 16-17 carbons), folded "hairpin" conformations can become more stable than the fully extended linear chain due to intramolecular dispersion forces. compchemhighlights.orgarxiv.org For a branched alkane like 6-pentyldodecane, a multitude of conformers would exist due to rotations around its many C-C single bonds, with their relative stabilities dictated by a balance of steric hindrance and stabilizing intramolecular interactions.

Table 2: Calculated Relative Conformational Energies for 3,3-dimethylhexane (B1196316) (A Representative Branched Alkane)

| Conformer | Dihedral Angles (t1, t2, t3) | Relative Energy (kcal/mol) at HF Level |

|---|---|---|

| A | (60, 60, 180) | 0.00 |

| B | (60, 180, 180) | 0.25 |

| C | (180, 60, 180) | 0.50 |

| D | (180, 180, 180) | 0.75 |

Data adapted from ab initio and DFT studies on 3,3-dimethylhexane, illustrating the small energy differences between stable conformers. researchgate.net Note: Conformer labels and specific energy values are for the representative molecule 3,3-dimethylhexane.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. It provides quantitative insight into intramolecular interactions by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). uni-muenchen.descirp.org

Table 3: Representative Intramolecular Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| σ (C-H) | σ* (C-C) | Hyperconjugation | 1 - 5 |

| σ (C-C) | σ* (C-H) | Hyperconjugation | 1 - 5 |

| σ (C-H) | Metal (d-orbital) | σ-Donation | 3 - 20 |

| Metal (d-orbital) | σ* (C-H) | Back-Donation | 1 - 9 |

This table provides typical ranges for stabilization energies (E(2)) for interactions relevant to alkanes and their complexes, derived from various NBO studies. uni-muenchen.dewhiterose.ac.uknih.govmdpi.com The exact values depend on the specific molecular geometry and chemical environment.

Ab Initio Calculations for Molecular Stability and Conformation

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed picture of molecular behavior, including conformational changes, diffusion, and the formation of aggregates.

The accuracy of MD simulations depends critically on the quality of the underlying force field—a set of parameters and mathematical functions that describe the potential energy of the system. For branched hydrocarbons, several specialized force fields have been developed to accurately reproduce experimental properties like liquid density and viscosity.

Notable examples include the Transferable Potentials for Phase Equilibria (TraPPE) and the Nath, Escobedo, and de Pablo revised (NERD) united-atom force fields. bohrium.comacs.orgacs.orgmdpi.com More recently, the TLVMie force field was developed and shown to predict the viscosity of a wide range of branched alkanes with high accuracy, often with an average absolute error of around 5.7%. researchgate.net These force fields are parameterized and validated by comparing simulation results for known compounds against experimental data. For example, the performance of a force field is often judged by its ability to predict the saturated liquid density of various isomers across a range of temperatures. acs.orgresearchgate.net

Table 4: Performance of United-Atom Force Fields in Predicting Saturated Liquid Density for Branched Alkanes

| Force Field | Median Absolute Average Error (%) |

|---|---|

| Mie Potential (Potoff et al.) | 0.6 |

| TraPPE-UA | 1.3 - 1.8 |

| NERD | 1.3 - 1.8 |

| TLVMie | 0.42 |

Data compiled from studies assessing various force fields against experimental data for a wide range of branched alkane isomers. acs.orgresearchgate.netresearchgate.net

MD simulations are an indispensable tool for studying how individual molecules self-assemble into larger aggregates, a process driven by intermolecular forces (primarily van der Waals interactions for alkanes). This is particularly relevant for understanding the behavior of long-chain branched alkanes in solution or in the bulk liquid phase.

In these simulations, a key metric used to characterize the size and shape of a molecular cluster is the radius of gyration (Rg) . acs.org Rg is defined as the root-mean-square distance of the atoms from the cluster's center of mass. acs.org Simulations of complex hydrocarbon mixtures, such as asphaltenes which contain branched alkane moieties, show how Rg and other shape descriptors evolve as molecules aggregate. acs.orgacs.org For a given number of molecules in a cluster, a smaller Rg indicates a more compact, spherical aggregate, while a larger Rg suggests a more elongated or chain-like structure. These simulations demonstrate that aggregation is a dynamic process, with clusters constantly forming, breaking apart, and merging. acs.orgscispace.com

Table 5: Representative Molecular Dynamics Simulation Data for Aggregate Properties

| Number of Molecules in Cluster | Average Radius of Gyration (Å) | Relative Shape Anisotropy (κ²) |

|---|---|---|

| 5 | ~10 - 15 | ~0.1 - 0.3 |

| 10 | ~15 - 20 | ~0.2 - 0.4 |

| 20 | ~20 - 25 | ~0.3 - 0.5 |

| 50 | > 25 | > 0.4 |

This table presents illustrative data ranges for asphaltene model aggregates in a non-polar solvent (heptane), showing trends in how the radius of gyration and shape (κ²=0 for sphere, 1 for rod) change with cluster size. acs.orgacs.org These systems are used as a proxy for the aggregation behavior of large, complex hydrocarbons.

Development and Validation of Force Fields for Branched Hydrocarbons

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone of modern chemistry for understanding the intricate details of chemical reactions. numberanalytics.comhanyugao.commdpi.comnih.govchemrxiv.org By simulating the interactions between molecules at an atomic level, researchers can map out reaction pathways, identify transient intermediates, and characterize the energy barriers that govern reaction rates.

Transition State Theory (TST) is a fundamental framework in chemical kinetics used to calculate the rate constants of elementary reactions. solubilityofthings.comlibretexts.orgwikipedia.org The theory posits that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.orgumich.edu The rate of the reaction is then proportional to the concentration of these transition state complexes and the frequency with which they decompose to form products. umich.edu

The core of TST is the Eyring equation, which relates the rate constant (k) to thermodynamic properties of the transition state: k = (κ * kB * T / h) * e(-ΔG‡/RT) Where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

For a molecule like 6-pentyldodecane, computational methods, particularly density functional theory (DFT), can be employed to model reactions such as hydrogen abstraction by radicals (e.g., ·OH, ·OOH). nih.govfrontiersin.orgfrontiersin.org The process involves:

Locating Reactants and Products: The geometries of the reactants (6-pentyldodecane and a radical) and the products (the 6-pentyldodecyl radical and the newly formed molecule) are optimized to find their lowest energy structures.

Identifying the Transition State (TS): Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This is the transition state structure.

Calculating Energies: The energies of the reactants, products, and the transition state are calculated with high accuracy. The difference in energy between the transition state and the reactants gives the activation energy barrier (Ea). solubilityofthings.com

Calculating Rate Constants: By incorporating vibrational frequency calculations, the Gibbs free energy of activation (ΔG‡) can be determined, allowing for the prediction of the reaction rate constant via the Eyring equation.

Reaction Class Transition State Theory (RC-TST) is an efficient extension of this approach, where parameters derived from a set of representative reactions can be used to estimate rate constants for any other reaction within the same class, such as hydrogen abstraction from different positions on the 6-pentyldodecane backbone. nih.govfrontiersin.orgacs.orguwb.edu.pl This methodology allows for the rapid estimation of kinetics for large and complex molecules without performing exhaustive calculations for every possible reaction pathway. frontiersin.org

Free radical reactions are critical in processes like combustion, atmospheric chemistry, and halogenation. tandfonline.comscielo.org.mx The halogenation of alkanes, for example, proceeds via a free-radical substitution mechanism. studymind.co.ukvaia.com Computational chemistry is instrumental in exploring these pathways for a specific molecule like 6-pentyldodecane.

The free-radical halogenation mechanism involves three main stages:

Initiation: A halogen molecule (e.g., Cl2) is cleaved by UV light to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.

Termination: Two radicals combine to form a stable, non-radical product.

For 6-pentyldodecane, the propagation step can occur at different carbon atoms, leading to a mixture of isomers. The molecule contains primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. The stability of the resulting alkyl radical intermediate generally follows the order: tertiary > secondary > primary.

Computational methods can predict the selectivity of this reaction by calculating the energies of the possible alkyl radical intermediates that can be formed. acs.orgacs.org A lower energy for the radical corresponds to a more stable intermediate and a lower activation energy for its formation, making that pathway more favorable.

Table 1: Potential Alkyl Radicals from Hydrogen Abstraction of 6-pentyldodecane

| Position of H Abstraction | Carbon Type | Resulting Radical Structure | Classification | Relative Stability (Theoretical) |

|---|---|---|---|---|

| C1 | Primary | •CH2(CH2)4CH(C5H11)(CH2)5CH3 | Primary | Low |

| C2, C3, C4, C5 | Secondary | CH3(CH2)x•CH(CH2)yCH(C5H11)(CH2)5CH3 | Secondary | Medium |

| C6 | Tertiary | CH3(CH2)4•C(C5H11)(CH2)5CH3 | Tertiary | High |

This is an illustrative table. Precise stability ordering would require specific quantum mechanical calculations.

DFT calculations can model the transition states for hydrogen abstraction from each unique carbon position, providing a quantitative prediction of the reaction branching ratios and the expected product distribution. tandfonline.comacs.org These models can also investigate more complex autooxidation pathways relevant to combustion, where the initial alkylperoxy radicals undergo further reactions. pnas.org

Transition State Theory for Reaction Rate Prediction

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. kashanu.ac.irresearchgate.netrjpbcs.com These models are essentially mathematical equations that can predict properties for new or unmeasured compounds based on their molecular structure alone. acs.orgkashanu.ac.ir

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for a specific property (e.g., boiling point, density) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors (independent variables) and the property of interest (dependent variable). kashanu.ac.irplos.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). plos.org

For 6-pentyldodecane, a QSPR model could predict numerous properties. Descriptors for 6-pentyldodecane would be calculated from its 2D or optimized 3D structure.

Table 2: Examples of Molecular Descriptors for 6-pentyldodecane in QSPR Models

| Descriptor Class | Specific Descriptor Example | Information Encoded | Property Predicted |

|---|---|---|---|

| Topological | Wiener Index | Branching and size of the molecule | Boiling Point, Molar Volume samipubco.commtjpamjournal.com |

| Topological | Platt Index | Number of adjacent C-C bonds (related to surface area) | Critical Temperature kashanu.ac.ir |

| Constitutional | Molecular Weight | Mass of the molecule | Molar Refraction, Density researchgate.net |

| Quantum-Chemical | Molecular Polarizability | Deformability of the electron cloud | Boiling Point, Enthalpy of Vaporization acs.orgnih.gov |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity Indices |

A hypothetical MLR-based QSPR model for predicting the boiling point (Bp) of branched alkanes might look like this:

Bp = a (Wiener Index) + b (Molecular Polarizability) + c

Where a, b, and c are coefficients determined from the regression analysis of a training set of alkanes. samipubco.com By calculating the Wiener Index and Molecular Polarizability for 6-pentyldodecane, its boiling point could be estimated using this model.

Computational Approaches for Predicting Chromatographic Retention Characteristics

Computational methods are increasingly used to predict the retention behavior of molecules in chromatography, particularly gas chromatography (GC). rsc.orgresearchgate.netchromatographytoday.com Predicting the retention index (RI) of a compound like 6-pentyldodecane can aid in its identification in complex mixtures without needing an authentic standard. nih.govnih.gov

The Kováts retention index system standardizes retention times by relating the retention of an analyte to that of n-alkanes eluting before and after it. rsc.org Computational prediction of these indices typically follows a QSPR-like methodology, often referred to as Quantitative Structure-Retention Relationships (QSRR). researchgate.net

The process involves:

Building a Model: A dataset of diverse compounds with experimentally determined retention indices on a specific GC column (stationary phase) is created. nih.gov

Calculating Descriptors: As in QSPR, a wide range of molecular descriptors are calculated for each compound in the dataset. researchgate.net

Correlation and Prediction: Machine learning algorithms or regression techniques are used to build a model that correlates the descriptors to the retention indices. nih.govresearchgate.net This model can then be used to predict the RI for new compounds like 6-pentyldodecane.

The descriptors used in these models often relate to properties that influence intermolecular interactions with the stationary phase, such as size, shape, polarizability, and van der Waals volume. rsc.org

Table 3: Illustrative Model for Predicting the Retention Index of 6-pentyldodecane

| Step | Action | Details for 6-pentyldodecane |

|---|---|---|

| 1 | Calculate Descriptors | For the structure of 6-pentyldodecane, calculate key descriptors like boiling point (experimental or predicted), van der Waals volume, and molecular polarizability. |

| 2 | Input into a Pre-trained Model | Use a QSRR model developed for branched alkanes on a specific stationary phase (e.g., DB-1). A hypothetical linear model could be: RI = c1(Boiling Point) + c2(van der Waals volume) + c3 |

Advanced models can use a variety of inputs, including SMILES strings or 2D structural representations, with deep neural networks to achieve high prediction accuracy. researchgate.netnist.gov These computational tools allow for the creation of large, predicted retention index libraries, facilitating the tentative identification of compounds in complex analytical workflows. nih.gov

Reactivity and Mechanistic Studies of Dodecane, 6 Pentyl

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition, or pyrolysis, of alkanes involves the cleavage of C-C and C-H bonds at high temperatures. For branched alkanes like 6-pentyldodecane, the C-C bonds, being generally weaker than C-H bonds, are more susceptible to initial cleavage. brainly.com The presence of a tertiary carbon atom in 6-pentyldodecane introduces a point of relative weakness in the carbon skeleton.

Studies on branched alkanes have shown that they tend to decompose more rapidly than their straight-chain counterparts. researchgate.net The initial step in the pyrolysis of 6-pentyldodecane would likely be the homolytic cleavage of a C-C bond, particularly one adjacent to the tertiary carbon, due to the stability of the resulting tertiary radical. The main products of the pyrolysis of large hydrocarbons typically include smaller alkanes and alkenes such as H2, CH4, C2H2, and C2H4. researchgate.net

The decomposition of large alkanes at high pressures and temperatures has been observed to yield diamond and hydrogen. researchgate.net While specific experimental data on the pyrolysis of 6-pentyldodecane is scarce, general principles of alkane pyrolysis suggest a complex mixture of smaller hydrocarbon products would be formed through a free radical chain mechanism. researchgate.netosti.govfrontiersin.orgcornell.edu

Catalytic Cracking Mechanisms Relevant to Branched Alkanes

Catalytic cracking is a cornerstone process in the petroleum industry for converting large hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline. libretexts.orgsavemyexams.com This process typically employs zeolite catalysts at elevated temperatures (around 500°C) and moderate pressures. libretexts.orgchemguide.co.uk

In contrast to thermal cracking, which proceeds via a free-radical mechanism, catalytic cracking involves the formation of carbocation intermediates. libretexts.org The zeolite catalyst possesses acidic sites that can abstract a hydride ion (H-) from an alkane, generating a carbocation. libretexts.org For a branched alkane like 6-pentyldodecane, the formation of a tertiary carbocation at the C-6 position would be particularly favored due to its greater stability compared to secondary or primary carbocations.

Once formed, this carbocation can undergo a series of reactions, including:

β-scission: Cleavage of a C-C bond beta to the positively charged carbon, resulting in a smaller alkene and a new, smaller carbocation.

Isomerization: Rearrangement of the carbon skeleton to form more stable carbocations.

Hydrogen transfer: Reaction with another alkane molecule to form a new alkane and a new carbocation, propagating the chain reaction.

Catalytic cracking of branched alkanes is known to produce a high proportion of other branched alkanes and aromatic hydrocarbons, which are desirable components of high-octane gasoline. libretexts.orgchemguide.co.uk

Controlled Oxidation and Functionalization Reactions

The selective oxidation of alkanes to introduce functional groups like alcohols or ketones is a significant challenge in synthetic chemistry due to the inertness of C-H bonds. bohrium.com However, advancements in catalysis have enabled more controlled functionalization.

Liquid-Phase Oxidation of Branched Alkanes

The liquid-phase oxidation of branched alkanes often proceeds via a free-radical autoxidation mechanism, where hydroperoxides are key intermediates. researchgate.net Studies on branched alkanes have shown that they can react earlier and faster at the initial stages of oxidation compared to their linear counterparts. researchgate.net This increased reactivity is attributed to the presence of weaker tertiary C-H bonds.

In the case of 6-pentyldodecane, the tertiary C-H bond at the 6-position would be the most susceptible to hydrogen abstraction, leading to the formation of a tertiary alkyl radical. This radical would then react with oxygen to form a tertiary hydroperoxide. The decomposition of this hydroperoxide can lead to a variety of oxygenated products, including tertiary alcohols and ketones. researchgate.netacs.org Research on similar branched alkanes has shown that tertiary alcohols are often the most significant initial products. researchgate.netacs.org

Selective C-H Activation and Functionalization

The selective activation and functionalization of C-H bonds in alkanes is a highly sought-after transformation. mdpi.com Transition metal catalysts, particularly those based on iron, manganese, and ruthenium, have shown promise in this area. bohrium.commdpi.com

These catalytic systems can operate through various mechanisms, often involving a high-valent metal-oxo species that can abstract a hydrogen atom from the alkane. bohrium.com For 6-pentyldodecane, the selectivity of such a reaction would be influenced by the relative strengths of the different C-H bonds. Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary. aip.org Therefore, a selective catalyst would preferentially functionalize the tertiary C-H bond at the 6-position.

Some catalytic systems have demonstrated remarkable regioselectivity, favoring the functionalization of specific C-H bonds within a molecule. rutgers.edu For instance, certain ruthenium porphyrin complexes have been investigated for their ability to selectively oxidize C-H bonds, with the regioselectivity being related to the intrinsic strength of the different C-H bonds. bohrium.com

Free Radical Substitution Reactions (e.g., Halogenation)

Alkanes can undergo free radical substitution reactions, most notably halogenation, in the presence of UV light or heat. wikipedia.orgvaia.com This reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org

Initiation, Propagation, and Termination Steps in Branched Systems

The halogenation of 6-pentyldodecane would follow the general mechanism of free radical halogenation: slideshare.net

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat to form two halogen radicals (Cl•). libretexts.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. In 6-pentyldodecane, hydrogen abstraction can occur at a primary, secondary, or tertiary position. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. Consequently, the tertiary hydrogen at the C-6 position is the most likely to be abstracted, forming a stable tertiary radical. masterorganicchemistry.com This alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain. libretexts.orglibretexts.org

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. libretexts.orglibretexts.org

Due to the different types of hydrogen atoms in 6-pentyldodecane, a mixture of isomeric monohalogenated products would be expected. libretexts.org However, the relative amounts of these isomers are determined by the reactivity of each type of C-H bond and the statistical probability of collision. The greater reactivity of the tertiary C-H bond would lead to a higher proportion of 6-halo-6-pentyldodecane compared to other isomers. libretexts.org It is important to note that free radical halogenation is often not a highly selective method for preparing specific haloalkanes, as multiple substitutions can also occur. quora.com

Regioselectivity and Stereoselectivity of Radical Processes

Regioselectivity

The regioselectivity of a radical reaction, such as halogenation, is determined by the relative stability of the possible carbon radical intermediates formed during the hydrogen abstraction step. youtube.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center. Consequently, the abstraction of a hydrogen atom is fastest from a tertiary carbon, followed by a secondary, and then a primary carbon.

In the case of Dodecane (B42187), 6-pentyl-, there are several distinct types of hydrogen atoms, leading to a variety of possible radical intermediates. The structure of Dodecane, 6-pentyl- features primary, secondary, and a tertiary C-H bond at the 6-position.

A hypothetical radical halogenation of this compound- would be expected to yield a mixture of constitutional isomers. byjus.com However, the distribution of these isomers would not be statistical. masterorganicchemistry.com The reaction would be selective, favoring the formation of the product derived from the most stable radical intermediate. youtube.com The tertiary hydrogen at the C-6 position is the most likely site for hydrogen abstraction, as this would form the most stable tertiary radical. Abstraction of the numerous secondary hydrogens along the dodecane and pentyl chains would also occur, leading to a mixture of secondary haloalkanes. The primary hydrogens at the ends of the chains are the least reactive and would be abstracted to a lesser extent.

The selectivity of the halogenation reaction also depends on the halogen used. Bromination is known to be much more selective than chlorination. youtube.commasterorganicchemistry.com This is explained by the Hammond postulate, which states that for an endothermic reaction (like hydrogen abstraction by a bromine radical), the transition state resembles the products. Therefore, the stability of the resulting radical has a larger influence on the activation energy. In contrast, hydrogen abstraction by a chlorine radical is exothermic, and the transition state is more reactant-like, leading to lower selectivity. masterorganicchemistry.com Thus, in a hypothetical bromination of this compound-, a higher proportion of 6-bromo-6-pentyldodecane would be expected compared to its chlorination.

To illustrate the expected regioselectivity, the different types of C-H bonds in this compound- and their expected relative reactivity in a radical halogenation are summarized in the table below.

| Type of C-H Bond | Position(s) in this compound- | Expected Relative Reactivity |

| Primary | C1, C12, C5' | Least Reactive |

| Secondary | C2-C5, C7-C11, C1'-C4' | Moderately Reactive |

| Tertiary | C6 | Most Reactive |

Stereoselectivity

The stereochemical outcome of a radical reaction is determined by the geometry of the radical intermediate. Alkyl radicals are typically trigonal planar or rapidly inverting pyramidal species. libretexts.org When a radical reaction occurs at a carbon atom that becomes a new stereocenter, the incoming reagent can attack either face of the planar radical with equal probability, generally leading to a racemic mixture of the two possible enantiomers. libretexts.org

This compound- is a chiral molecule, with the stereocenter at the C-6 position. If a radical reaction, such as halogenation, were to occur at this tertiary center, the initially chiral sp³-hybridized carbon would be converted to an achiral, sp²-hybridized (or rapidly inverting) radical intermediate. Subsequent reaction of this planar intermediate with a halogen would occur from either face, resulting in the formation of a racemic mixture of (R)- and (S)-6-halo-6-pentyldodecane.

If the radical abstraction occurs at a different carbon atom, for instance at C-5, a new stereocenter would be created. This would result in the formation of a pair of diastereomers, as the molecule already contains a stereocenter at C-6. The planarity of the radical intermediate at C-5 would again lead to a nearly equal mixture of the two new stereoisomers at that position. Therefore, the radical halogenation of a single enantiomer of this compound- at a position other than C-6 would be expected to produce a mixture of diastereomers.

Environmental Behavior and Biogeochemical Pathways Excluding Ecotoxicology and Toxicology

Atmospheric Fate and Transformation Processes